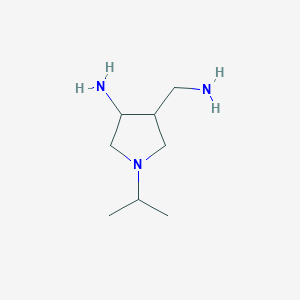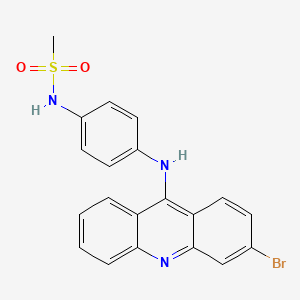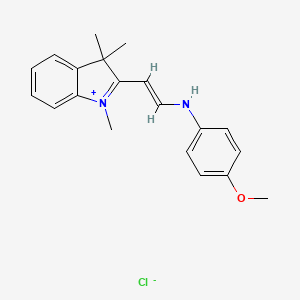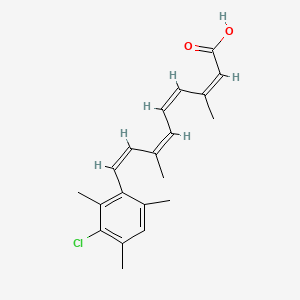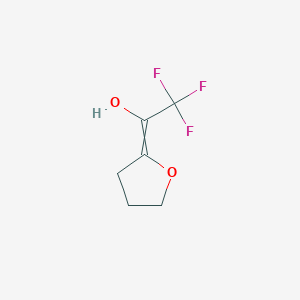![molecular formula C8H17N3 B13949311 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine is a chemical compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a sigma-1 receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine typically involves the construction of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone under reductive amination conditions . For example, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate can be synthesized and then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating ion channels, neurotransmitter release, and cellular signaling pathways. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids and reduce opioid tolerance .
Comparison with Similar Compounds
Similar Compounds
2-(2-Acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile: This compound is also a sigma-1 receptor antagonist but has additional functional groups that may confer different pharmacological properties.
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone: Similar in structure but with a ketone functional group, which may affect its reactivity and biological activity.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine is unique due to its specific spirocyclic structure, which provides a rigid framework that can interact with biological targets in a distinct manner. This structural feature can enhance its selectivity and potency as a sigma-1 receptor antagonist .
Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(1,7-diazaspiro[3.4]octan-7-yl)ethanamine |
InChI |
InChI=1S/C8H17N3/c9-3-6-11-5-2-8(7-11)1-4-10-8/h10H,1-7,9H2 |
InChI Key |
BBWAMFPFSDMDES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCN(C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
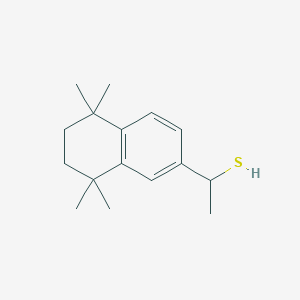


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
